Milnacipran hydrochloride is a dual-action antidepressant that selectively inhibits the reuptake of serotonin and norepinephrine without significant affinity for neurotransmitter receptors47. It has been used in Europe and Japan as an antidepressant for many years and has recently gained attention for its efficacy in treating fibromyalgia syndrome (FMS)6. Milnacipran's unique pharmacokinetic and pharmacodynamic characteristics distinguish it from other serotonin and norepinephrine reuptake inhibitors (SNRIs)10.
Milnacipran functions by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft4. This action is believed to contribute to its antidepressant effects. Unlike tricyclic antidepressants, milnacipran does not interact with noradrenergic, muscarinic, or histaminergic receptors, which may account for its favorable side effect profile4. The drug's efficacy in depression is attributed to its potent and equipotent action on both serotonin and norepinephrine reuptake7. Additionally, milnacipran has been shown to enhance noradrenergic transmission in the spinal cord, which may underlie its antipruritic and analgesic effects5.
Milnacipran has demonstrated antihyperalgesic and antiallodynic effects in animal models of neuropathic pain12. In rats with mononeuropathic pain, milnacipran alone or in combination with tramadol reduced hyperalgesia, an effect mediated by serotonergic, noradrenergic, and opioidergic systems1. Similarly, in mice with spinal nerve ligation, milnacipran increased withdrawal thresholds and latencies, indicating its potential utility in neuropathic pain management2.
Milnacipran is approved by the U.S. Food and Drug Administration for the treatment of fibromyalgia (FM), a chronic condition characterized by widespread pain and a constellation of symptoms including fatigue, sleep disturbances, and cognitive issues368. Clinical trials have shown that milnacipran can improve pain, global well-being, and functional capacity in FM patients68. However, a 6-week randomized controlled trial found that while milnacipran decreased clinical pain and hyperalgesia in FM patients, its effects were not superior to placebo3.
As an antidepressant, milnacipran has been shown to be effective in treating major depressive disorder, with a safety and tolerability profile that is generally well-received by patients7910. Its pharmacokinetic properties, such as high bioavailability and rapid elimination, contribute to its safety and ease of use in clinical practice9.
Research suggests that milnacipran may also be effective in treating other psychiatric conditions, such as anxiety symptoms and fatigue, although further investigation is needed to establish its role in these areas10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6